

# Assessing Hemoglobin Response to Mitapivat in Sickle Cell Disease Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hemoglobin (Hb) response to mitapivat versus other therapeutic alternatives in clinical trials for sickle cell disease (SCD). The data presented is intended to offer an objective overview to inform research and drug development efforts in this field.

## Quantitative Hemoglobin Response: A Comparative Analysis

The following table summarizes the key findings on hemoglobin response from pivotal clinical trials of mitapivat and its comparators in patients with sickle cell disease.



| Treatment   | Clinical<br>Trial                                     | Dosage                                               | Primary<br>Hemoglobin<br>Endpoint                                                                     | Percentage<br>of Patients<br>Achieving<br>Endpoint                                                                   | Mean<br>Change in<br>Hemoglobin                                                                             |
|-------------|-------------------------------------------------------|------------------------------------------------------|-------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Mitapivat   | RISE UP<br>(Phase 3)[1]                               | 100 mg twice<br>daily                                | ≥1 g/dL increase in average Hb concentration from week 24 through week 52 compared to baseline[1] [2] | 40.6%                                                                                                                | Not explicitly stated as mean change for all patients, but responders had a clinically meaningful increase. |
| Voxelotor   | HOPE<br>(Phase 3)[3]                                  | 1500 mg<br>once daily                                | >1.0 g/dL<br>increase in<br>Hb from<br>baseline at<br>week 24[3]                                      | 51%[3]                                                                                                               | Mean increase of 1.1 g/dL at 24 weeks in the 1500 mg group[4]                                               |
| L-glutamine | Phase 3 Trial<br>(Niihara et<br>al.)[5][6]            | 0.3 g/kg twice<br>daily                              | Not the primary endpoint; assessed as a secondary outcome.                                            | No<br>statistically<br>significant<br>difference in<br>Hb levels<br>between<br>treatment and<br>placebo<br>groups[5] | No significant<br>change<br>reported[5]                                                                     |
| Hydroxyurea | Multicenter<br>Study of<br>Hydroxyurea<br>(MSH)[7][8] | Dose<br>escalated to<br>maximum<br>tolerated<br>dose | Not the primary endpoint; assessed as a secondary outcome.                                            | Data not reported in this format.                                                                                    | Significant increases in total hemoglobin observed.[8]                                                      |



Note: Crizanlizumab is another approved therapy for sickle cell disease; however, its primary mechanism of action is the inhibition of P-selectin to reduce vaso-occlusive crises (VOCs). Clinical trials for crizanlizumab have focused on the reduction of VOCs as the primary endpoint, and significant data on hemoglobin response has not been a primary outcome. Therefore, it is not included in this direct comparison of hemoglobin response.

### **Experimental Protocols**

The methodologies for assessing hemoglobin response in the key clinical trials are outlined below. While specific laboratory standard operating procedures are proprietary to the trial sponsors, the following provides an overview of the documented protocols.

#### **Mitapivat (RISE UP Trial)**

The Phase 3 RISE UP trial (NCT05031780) was a randomized, double-blind, placebo-controlled study.

- Patient Population: Eligible participants were aged 16 years or older with a diagnosis of sickle cell disease (any genotype), had a baseline hemoglobin level between 5.5 and 10.5 g/dL, and a history of 2 to 10 sickle cell pain crises in the previous year.[9]
- Treatment Regimen: Patients were randomized to receive either mitapivat (100 mg twice daily) or a placebo.
- Hemoglobin Assessment: The primary efficacy endpoint related to anemia was the
  hemoglobin response, defined as a sustained increase in hemoglobin of ≥1.0 g/dL from
  baseline. This was calculated as the average hemoglobin concentration from week 24
  through week 52.[1][2] Blood samples for hemoglobin measurement were collected at
  specified intervals throughout the 52-week treatment period.

#### **Voxelotor (HOPE Trial)**

The HOPE trial (NCT03036813) was a Phase 3, randomized, double-blind, placebo-controlled, multicenter study.[3][10]

• Patient Population: The study enrolled patients aged 12 to 65 years with sickle cell disease who had experienced at least one vaso-occlusive crisis in the preceding year. Baseline



hemoglobin levels were between 5.5 and 10.5 g/dL.[10]

- Treatment Regimen: Participants were randomly assigned to receive voxelotor at a dose of 1500 mg or 900 mg once daily, or a placebo.[3]
- Hemoglobin Assessment: The primary endpoint was the percentage of patients who
  achieved a hemoglobin response, defined as an increase of more than 1.0 g/dL from
  baseline at 24 weeks of treatment.[3] Hemoglobin levels were monitored at baseline and at
  various time points throughout the study.

#### L-glutamine (Phase 3 Trial)

This was a multicenter, randomized, placebo-controlled, double-blind, Phase 3 trial (NCT01179217).[6]

- Patient Population: The trial included patients aged 5 years and older with sickle cell anemia or sickle β0-thalassemia who had a history of two or more pain crises in the previous year.[6]
- Treatment Regimen: Patients were randomized to receive either oral pharmaceutical-grade L-glutamine (0.3 g per kilogram of body weight) or a placebo twice daily for 48 weeks.[6]
- Hemoglobin Assessment: While the primary endpoint was the number of sickle cell crises, hematological parameters including hemoglobin were assessed. However, the study reported no statistically significant differences in hemoglobin levels between the L-glutamine and placebo groups.[5]

#### **Hydroxyurea (Multicenter Study of Hydroxyurea - MSH)**

The MSH was a randomized, double-blind, placebo-controlled trial.[7]

- Patient Population: The study enrolled adult patients with sickle cell anemia who had a history of three or more painful crises in the previous year.
- Treatment Regimen: Patients received either hydroxyurea, with the dose escalated to the maximum tolerated dose, or a placebo.[7]
- Hemoglobin Assessment: The primary objective was to assess the frequency of painful crises. Hematologic parameters, including total hemoglobin and fetal hemoglobin (HbF),



were monitored as secondary outcomes to evaluate the biological effect of hydroxyurea and for safety monitoring.[7][8]

# Mechanism of Action: Mitapivat in Sickle Cell Disease

Mitapivat is a first-in-class oral activator of the pyruvate kinase (PK) enzyme. In red blood cells (RBCs) of individuals with sickle cell disease, the activation of pyruvate kinase by mitapivat has a dual effect that is thought to improve RBC health and reduce the propensity for sickling.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. A PHASE 2/3, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED STUDY OF MITAPIVAT IN PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]



- 3. A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. L-glutamine for sickle cell disease: Knight or pawn? PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 3 Trial of I-Glutamine in Sickle Cell Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]
- 8. Hydroxyurea in Sickle Cell Disease [sickle.bwh.harvard.edu]
- 9. Safety and efficacy of mitapivat in sickle cell disease (RISE UP): results from the phase 2
  portion of a global, double-blind, randomised, placebo-controlled trial PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Assessing Hemoglobin Response to Mitapivat in Sickle Cell Disease Trials: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12760342#assessing-hemoglobin-response-to-mitapivat-in-sickle-cell-disease-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com